molecular formula C20H27N3O3S B3015807 1-(3,4-Dimethoxybenzyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea CAS No. 1171763-21-5

1-(3,4-Dimethoxybenzyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea

Cat. No. B3015807
M. Wt: 389.51
InChI Key: BZPAUGWMBIBSTD-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a urea derivative that is synthesized through a specific chemical process.

Scientific Research Applications

Synthesis and Characterization of Complexes

Iron(III) Complexes of Sterically Hindered Ligands

The study by Velusamy et al. (2004) investigates iron(III) complexes of monophenolate ligands as functional models for catechol 1,2-dioxygenases, highlighting the role of ligand stereoelectronic properties in mimicking enzyme activity Velusamy, Mayilmurugan, & Palaniandavar, 2004.

Scandium, Yttrium, and Lanthanum Benzyl and Alkynyl Complexes

Ge, Meetsma, and Hessen (2009) explore the synthesis, characterization, and catalytic properties of scandium, yttrium, and lanthanum complexes with N-(2-pyrrolidin-1-ylethyl)-1,4-diazepan-6-amido ligands, demonstrating their effectiveness in catalyzing the Z-selective linear dimerization of phenylacetylenes Ge, Meetsma, & Hessen, 2009.

Conducting Polymers from Low Oxidation Potential Monomers

Poly[bis(pyrrol-2-yl)arylenes]

Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave (1996) discuss conducting polymers derived from bis(pyrrol-2-yl) arylenes, showcasing their low oxidation potentials and stability in conducting form, which are crucial for electronic and optoelectronic applications Sotzing et al., 1996.

Antiacetylcholinesterase Activity

Flexible Ureas as Acetylcholinesterase Inhibitors

Vidaluc, Calmel, Bigg, Carilla, & Briley (1995) report on flexible ureas with significant antiacetylcholinesterase activity, highlighting the optimization of spacer length for enhanced interaction with enzyme hydrophobic binding sites, with potential implications for Alzheimer's disease treatment Vidaluc et al., 1995.

Novel Pyridine and Naphthyridine Derivatives

Synthesis and Reactions of Pyridine Derivatives

Abdelrazek, Kassab, Metwally, & Sobhy (2010) explore the synthesis of novel pyridine and naphthyridine derivatives, emphasizing their potential for creating complex molecules with diverse biological activities Abdelrazek et al., 2010.

properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3S/c1-25-18-6-5-15(11-19(18)26-2)12-21-20(24)22-13-17(16-7-10-27-14-16)23-8-3-4-9-23/h5-7,10-11,14,17H,3-4,8-9,12-13H2,1-2H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZPAUGWMBIBSTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NCC(C2=CSC=C2)N3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethoxybenzyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea

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